molecular formula C27H26ClN5O3S B12160412 N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B12160412
M. Wt: 536.0 g/mol
InChI Key: DACVYRWZBSGHQE-MUFRIFMGSA-N
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Description

N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with the molecular formula C31H26ClN5O2S and a molecular weight of 568.102 g/mol . This compound is known for its unique structure, which includes a benzyloxy group, a methoxyphenyl group, a chlorophenyl group, and a triazolyl group, all connected through a hydrazide linkage.

Preparation Methods

The synthesis of N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps:

Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to produce larger quantities of the compound.

Chemical Reactions Analysis

N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Scientific Research Applications

N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be compared with similar compounds such as:

These comparisons highlight the uniqueness of N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide in terms of its specific substituents and their effects on its chemical and biological properties.

Properties

Molecular Formula

C27H26ClN5O3S

Molecular Weight

536.0 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C27H26ClN5O3S/c1-3-33-26(21-10-12-22(28)13-11-21)31-32-27(33)37-18-25(34)30-29-16-20-9-14-23(24(15-20)35-2)36-17-19-7-5-4-6-8-19/h4-16H,3,17-18H2,1-2H3,(H,30,34)/b29-16+

InChI Key

DACVYRWZBSGHQE-MUFRIFMGSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C4=CC=C(C=C4)Cl

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C4=CC=C(C=C4)Cl

Origin of Product

United States

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